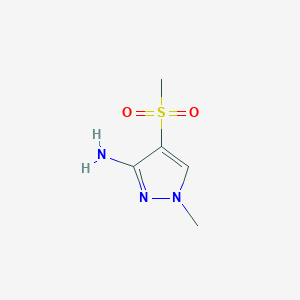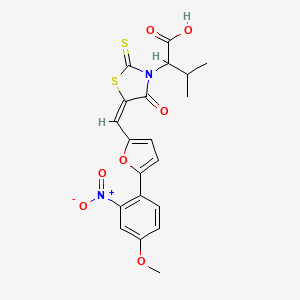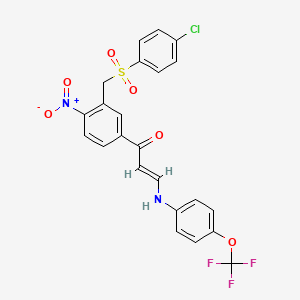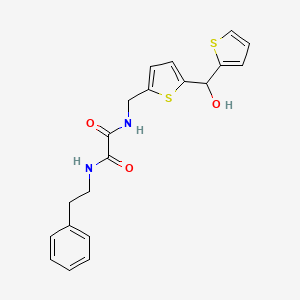![molecular formula C25H24N4O2S B2953036 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide CAS No. 304645-31-6](/img/structure/B2953036.png)
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide is a synthetic organic molecule Its structure integrates several distinct functional groups, including a benzoisoquinoline unit, a piperazine ring, and a carbothioamide moiety
作用机制
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These derivatives are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds in this class exhibit high chemosensor selectivity in the determination of anions .
准备方法
Synthetic Routes and Reaction Conditions
Benzisoquinoline Synthesis: The initial step involves the synthesis of the benzoisoquinoline core. This could be achieved through a Pomeranz-Fritsch reaction, which typically utilizes benzaldehyde and an aminoacetaldehyde acetal under acidic conditions.
Piperazine Introduction: The piperazine ring can be added via nucleophilic substitution. A key intermediate, such as an N-substituted ethylamine, reacts with chloroethylenediamine to form the piperazine.
Carbothioamide Addition:
Industrial Production Methods
For large-scale production, continuous flow reactors might be used to enhance the yield and purity of the final product. Optimized reaction conditions, including temperature control, precise reagent addition, and purification processes, are essential for industrial synthesis.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation, potentially affecting the benzoisoquinoline ring or the piperazine moiety.
Reduction: The carbothioamide group may participate in reduction reactions, altering its sulfur component.
Substitution: The aromatic rings present in the structure can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid like iron(III) chloride.
Major Products
Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.
Reduction Products: Alkanes or alcohols depending on the site and extent of reduction.
Substitution Products: Halogenated derivatives with possible addition of functional groups like nitro or sulfonic acid groups.
科学研究应用
This compound's unique structure lends itself to a variety of applications:
Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its interactions with biological molecules, potential enzyme inhibition, or as a molecular probe.
Medicine: Explored for potential therapeutic effects, including anticancer, antimicrobial, or antiviral properties.
Industry: Utilized in materials science for developing new polymers or as a part of specialty coatings due to its stability and functional groups.
相似化合物的比较
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide is compared with compounds like:
N-Phenylpiperazine Derivatives: Such as 1-(2-benzothiazolyl)-4-(3-bromophenyl)piperazine, which may share similar pharmacological profiles but differ in specific interactions and efficacy.
Benzoisoquinoline Analogs: Like 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-carboxamide, which share structural similarities but differ in the attached functional groups influencing their biological activities.
Carbothioamide Compounds: For instance, N,N'-diphenylthiourea, with a simpler structure but may provide insights into the role of the carbothioamide moiety in biological systems.
Conclusion
The compound this compound is a chemically intriguing molecule with broad applications in scientific research. Its synthesis, reactivity, and unique properties make it a valuable subject for further study and development in various fields, including chemistry, biology, medicine, and industry.
属性
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-23-20-10-4-6-18-7-5-11-21(22(18)20)24(31)29(23)17-14-27-12-15-28(16-13-27)25(32)26-19-8-2-1-3-9-19/h1-11H,12-17H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQMYLVXQVGHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2952953.png)


![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)
![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952959.png)


![N'-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2952967.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2952970.png)
![2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2952972.png)

![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)

![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)
